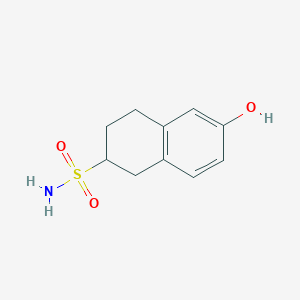

6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-sulfonamide

Description

Properties

Molecular Formula |

C10H13NO3S |

|---|---|

Molecular Weight |

227.28 g/mol |

IUPAC Name |

6-hydroxy-1,2,3,4-tetrahydronaphthalene-2-sulfonamide |

InChI |

InChI=1S/C10H13NO3S/c11-15(13,14)10-4-2-7-5-9(12)3-1-8(7)6-10/h1,3,5,10,12H,2,4,6H2,(H2,11,13,14) |

InChI Key |

CNTHLDRMHZJWQG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(CC1S(=O)(=O)N)C=CC(=C2)O |

Origin of Product |

United States |

Preparation Methods

Detailed Preparation Methods

Starting Materials and General Strategy

- The synthesis generally begins with 1,2,3,4-tetrahydronaphthalene derivatives bearing substituents at the 2-position.

- Introduction of the sulfonamide group is usually achieved by reaction with sulfonyl chlorides or sulfonamide reagents.

- Hydroxylation at the 6-position is accomplished either by selective oxidation or by starting from hydroxylated precursors.

Specific Synthetic Routes

Sulfonamide Formation via Reaction with Sulfonyl Chlorides

One common approach involves the reaction of 6-hydroxy-1,2,3,4-tetrahydronaphthalene-2-amine or its derivatives with sulfonyl chlorides under basic conditions to form the sulfonamide bond.

- The amine reacts with the sulfonyl chloride in an aprotic solvent (e.g., dichloromethane) in the presence of a base such as triethylamine.

- The reaction proceeds at room temperature or under mild heating.

- Purification is typically done by column chromatography.

Hydroxylation of Tetrahydronaphthalene Derivatives

Hydroxylation at the 6-position can be achieved through:

- Direct oxidation using reagents such as osmium tetroxide or m-chloroperbenzoic acid (m-CPBA).

- Starting from 6-hydroxy substituted tetrahydronaphthalene derivatives, which are then subjected to sulfonamide formation.

Use of Sulfinyl Imines and Reduction

Advanced synthetic routes employ sulfinyl imine intermediates derived from bromotetralone and sulfinamide reagents:

- Bromotetralone reacts with (R)-(+)-2-methyl-2-propane sulfinamide in the presence of titanium tetraethoxide to form sulfinyl imines.

- These intermediates are reduced with sodium borohydride or L-selectride to yield optically active amino-hydroxytetrahydronaphthalene derivatives.

- Subsequent sulfonamide formation is carried out as described above.

This method allows for stereoselective synthesis and high yields of optically active products.

Representative Example from Patent Literature

A synthetic pathway described in patent CN105367418A outlines the preparation of tetrahydronaphthalene derivatives involving:

Comparative Data Table of Related Compounds and Methods

| Step/Method | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Sulfonamide formation | Sulfonyl chloride, triethylamine, DCM | 70-90 | Mild conditions, straightforward reaction |

| Hydroxylation | m-CPBA, OsO4, or starting hydroxylated precursors | Variable | Selectivity critical for 6-position |

| Sulfinyl imine formation and reduction | Bromotetralone, (R)-sulfinamide, Ti(OEt)4, NaBH4 | 85-94 | Stereoselective synthesis, optically active |

| Cyclization and base-mediated reactions | Halogenated intermediates, base, solvent | 60-90 | Used in patented methods for ring formation |

Research Findings and Analysis

- The sulfinyl imine route offers a highly stereoselective approach to 6-hydroxy-1,2,3,4-tetrahydronaphthalene derivatives, enabling access to enantiomerically enriched sulfonamides.

- Base-mediated cyclization and functionalization methods provide efficient access to the tetrahydronaphthalene core with various substituents, including sulfonamide groups.

- These compounds have been studied for their potential as brain-penetrant agents targeting neurological receptors, highlighting the importance of precise synthetic control to achieve desired biological activity.

- The sulfonamide moiety is introduced to enhance biological properties such as antimicrobial or receptor-binding affinity, consistent with known sulfonamide pharmacophores.

Chemical Reactions Analysis

6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-sulfonamide has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with sulfonamide functionalities.

Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding due to its sulfonamide group.

Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-sulfonamide involves its interaction with biological targets through its sulfonamide group. Sulfonamides are known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Core Backbone and Substituent Positioning

Tetrahydronaphthalene Derivatives :

- 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid: Features a carboxylic acid group at position 1.

- N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide: Incorporates an aminoethyl carboxamide group, enhancing hydrogen-bonding capacity and basicity, which may improve target affinity in basic environments .

Comparison Insight : The sulfonamide group in 6-hydroxy-1,2,3,4-tetrahydronaphthalene-2-sulfonamide offers a balance between hydrophilicity and electronic effects, favoring both solubility and target interaction. Positional isomerism (e.g., substituents at position 1 vs. 2) may influence steric interactions with enzyme active sites.

Functional Group Analysis

Sulfonamide vs. Amine and Hydroxyl Derivatives :

- However, this may reduce metabolic stability compared to the hydroxyl group in the target compound .

- Kojic Acid Derivatives (e.g., Compound 19): Feature a kojic acid core with phenylthiomethyl substituents. These exhibit IC50 values in the nanomolar range (e.g., 30 nM for triazine derivatives), attributed to subpocket binding interactions .

Comparison Insight : The hydroxyl group in 6-hydroxy-1,2,3,4-tetrahydronaphthalene-2-sulfonamide may mimic the polar interactions seen in kojic acid derivatives, while the sulfonamide could enhance binding specificity compared to amine-based analogs.

Third-Generation Inhibitors :

- 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives : Exhibit IC50 values as low as 30 nM due to optimized steric hindrance and metabolic resistance .

- Naphthalene-1-ol Derivatives: Substituted with thiophene and methylamino groups (e.g., compounds b and d in ), these show variability in metabolic pathways due to aromatic heterocycles .

Table 1: Key Properties of Selected Compounds

Safety Notes: The hydrochloride salt of 5,6-diaminonaphthalene-1-sulfonamide requires stringent safety measures (e.g., inhalation precautions) . For the target compound, sterility and pH stability (5.8–6.5) are inferred from similar formulations .

Biological Activity

6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-sulfonamide (CAS Number: 1448682-03-8) is a sulfonamide derivative that has garnered interest for its potential biological activities. This compound is characterized by its unique bicyclic structure and sulfonamide functionality, which may confer various pharmacological effects. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

The molecular formula for 6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-sulfonamide is C₁₀H₁₃N₁O₃S, with a molecular weight of 227.28 g/mol. The compound's structure can be depicted as follows:

| Property | Value |

|---|---|

| CAS Number | 1448682-03-8 |

| Molecular Formula | C₁₀H₁₃N₁O₃S |

| Molecular Weight | 227.28 g/mol |

Biological Activity Overview

Research has indicated that 6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-sulfonamide exhibits a range of biological activities:

- Antimicrobial Properties : Studies suggest that sulfonamides can inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), essential for folate synthesis in bacteria.

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties through the inhibition of cyclooxygenase enzymes or modulation of inflammatory cytokines.

- Neuroprotective Effects : Preliminary studies indicate potential neuroprotective effects in models of neurodegenerative diseases, possibly through antioxidant mechanisms.

The biological activity of 6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-sulfonamide can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide group can inhibit specific enzymes by mimicking natural substrates. For instance, it may inhibit dihydropteroate synthase in bacterial pathways.

- Iron Chelation : Some studies have suggested that similar compounds exhibit iron-chelating properties that could be beneficial in conditions like Parkinson's disease by reducing oxidative stress .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various sulfonamides against clinical isolates of bacteria. Results indicated that compounds with similar structures to 6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-sulfonamide showed significant inhibitory effects on Gram-positive and Gram-negative bacteria.

- Neuroprotective Studies : In a model of Parkinson’s disease using reserpinized rats, compounds structurally related to 6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-sulfonamide demonstrated the ability to reverse locomotor deficits and exhibited antioxidant properties .

- Anti-inflammatory Research : Experimental models have shown that related sulfonamides can reduce inflammation markers in vitro and in vivo by inhibiting prostaglandin synthesis.

Comparative Analysis

To understand the uniqueness of 6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-sulfonamide in comparison to other similar compounds:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Neuroprotective Potential |

|---|---|---|---|

| 6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-sulfonamide | Moderate | Moderate | Promising |

| Sulfanilamide | High | Low | None |

| N-(4-hydroxyphenyl)sulfanilamide | Moderate | High | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.